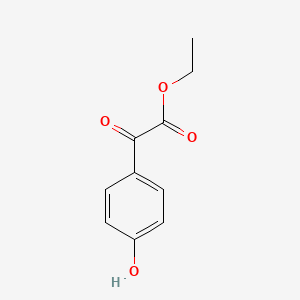
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
Cat. No. B2745312
Key on ui cas rn:
70080-54-5
M. Wt: 194.186
InChI Key: DZSXZYDBNQVSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06906113B2
Procedure details


15.3 g of chromium trioxide is added dropwise to a solution of 15 g of ethyl 4-hydroxymandelate in 240 ml of acetic acid. The mixture is stirred at room temperature for 2 hours, poured into 1 l of ethyl acetate and extracted with saturated aqueous Na2CO3 solution. The aqueous phases are extracted with methylene chloride. The organic phases are washed with saturated aqueous Na2CO3 solution, followed by washing with water. The organic phases are dried over sodium sulfate. Filtration, evaporation of the solvent and distillation (ball-tube still distillation, boiling point 205° C. (0.076 bar)) give 4.04 g (27 wt %) ethyl 4-hydroxybenzoylformate as a yellow solid.




Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]([OH:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.C(OCC)(=O)C>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[OH:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:12])=[CH:4][CH:3]=1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(C(=O)OCC)O)C=C1
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with saturated aqueous Na2CO3 solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phases are extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases are washed with saturated aqueous Na2CO3 solution
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phases are dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration, evaporation of the solvent and distillation (ball-tube
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
still distillation, boiling point 205° C. (0.076 bar))
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C(=O)C(=O)OCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.04 g | |
| YIELD: CALCULATEDPERCENTYIELD | 27.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
